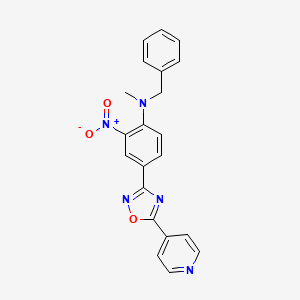
N-benzyl-N-methyl-2-nitro-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-methyl-2-nitro-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline is a compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-benzyl-N-methyl-2-nitro-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline is not fully understood. However, it has been proposed that the compound inhibits the activity of enzymes by binding to their active sites. The compound has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
N-benzyl-N-methyl-2-nitro-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline has been found to have various biochemical and physiological effects. It has been reported to have antioxidant and anti-inflammatory activities, which may be beneficial in the treatment of various diseases such as cancer and Alzheimer's disease. The compound has also been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-benzyl-N-methyl-2-nitro-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline is its potential applications in the field of medicinal chemistry. The compound has been found to have various biological activities, which make it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its toxicity. It has been reported to have cytotoxic effects on some cell lines, which may limit its use in vivo.
Orientations Futures
N-benzyl-N-methyl-2-nitro-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline has potential applications in the field of medicinal chemistry. Further studies are needed to fully understand the mechanism of action of this compound. Additionally, more research is needed to explore the potential applications of this compound in the treatment of various diseases such as cancer and Alzheimer's disease. Furthermore, the development of new derivatives of this compound may lead to the discovery of more potent and selective compounds for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-benzyl-N-methyl-2-nitro-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline has been reported in various studies. One of the methods involves the reaction of 4-aminobenzonitrile, benzyl chloride, and methylamine in the presence of a base such as sodium ethoxide. The resulting product is then reacted with nitrobenzene and pyridine-4-carboxylic acid hydrazide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield the desired compound.
Applications De Recherche Scientifique
N-benzyl-N-methyl-2-nitro-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline has been found to have potential applications in the field of medicinal chemistry. It has been reported to have antimicrobial, antitumor, and antiviral activities. The compound has also been found to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Additionally, it has been reported to have antioxidant and anti-inflammatory activities.
Propriétés
IUPAC Name |
N-benzyl-N-methyl-2-nitro-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3/c1-25(14-15-5-3-2-4-6-15)18-8-7-17(13-19(18)26(27)28)20-23-21(29-24-20)16-9-11-22-12-10-16/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBBQKADAHVBNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)C3=NOC(=N3)C4=CC=NC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


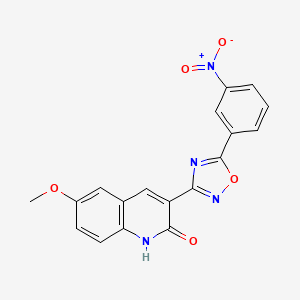

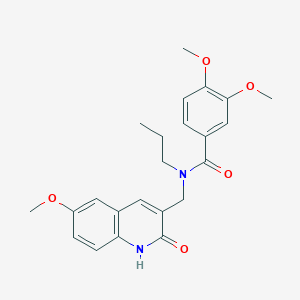

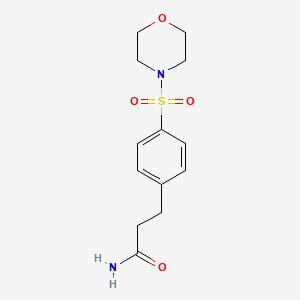




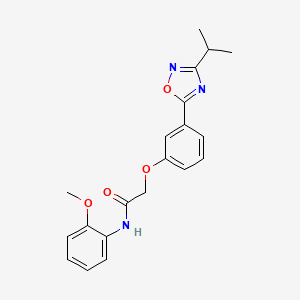
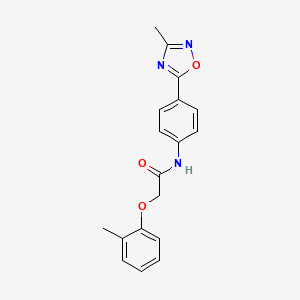
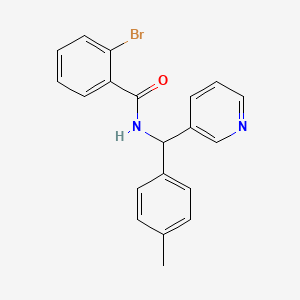
![4-methoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7704855.png)